Cas no 194804-91-6 (4-bromo-2,3-difluoro-benzoic acid)
4-bromo-2,3-difluoro-benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-BROMO-2,3-DIFLUOROBENZOIC ACID
- 4-Bromo-2,3-difluoro-benzoic Acid
- Benzoic acid,4-bromo-2,3-difluoro-
- 2,3-DIFLUORO-4-BROMOBENZIOC ACID
- 2,3-Difluoro-4-bromobenzoic acid
- 4-Bromo-2,3-difluoro benzenecarboxylic acid
- 4-bromo-difluorobenzoic acid
- 2,3-Difluoro-4- bromobenzoic acid
- Benzoic acid, 4-bromo-2,3-difluoro-
- PubChem4994
- KSC541M2H
- 2,3-difluoro-4-bromobenzic acid
- IRUDFVTZXQTEFN-UHFFFAOYSA-N
- WT212
- STL556678
- BBL102870
- SBB064354
- Benzoic a
- AKOS005064025
- 194804-91-6
- 4-Bromo-2,3-difluorobenzoicacid
- A19963
- 4-Bromo-2 pound not3-difluorobenzoic acid
- PS-7637
- DTXSID30598329
- SY035382
- AM84667
- J-506947
- AC-3908
- SCHEMBL3540940
- EN300-314209
- MFCD07368121
- CS-W022091
- FT-0655696
- AB31740
- Z1269137994
- 4-Bromo-2,3-difluorobenzoicacid98%
- 4-Bromo-2,3-difluorobenzoic acid 98%
- 4-bromo-2,3-difluoro-benzoic acid
-
- MDL: MFCD07368121
- Inchi: 1S/C7H3BrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
- InChI Key: IRUDFVTZXQTEFN-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)O)=C(C=1F)F
Computed Properties
- Exact Mass: 235.92800
- Monoisotopic Mass: 235.92845g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3
- XLogP3: 2.3
Experimental Properties
- Density: 1.872
- Boiling Point: 288 ºC
- Flash Point: 128 ºC
- Refractive Index: 1.558
- PSA: 37.30000
- LogP: 2.42550
4-bromo-2,3-difluoro-benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-bromo-2,3-difluoro-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YW834-1g |
4-bromo-2,3-difluoro-benzoic acid |
194804-91-6 | 96% | 1g |
426.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YW834-100mg |
4-bromo-2,3-difluoro-benzoic acid |
194804-91-6 | 96% | 100mg |
148CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YW834-5g |
4-bromo-2,3-difluoro-benzoic acid |
194804-91-6 | 96% | 5g |
1234.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YW834-250mg |
4-bromo-2,3-difluoro-benzoic acid |
194804-91-6 | 96% | 250mg |
280CNY | 2021-05-07 | |
| Fluorochem | 037604-250mg |
4-Bromo-2,3-difluorobenzoic acid |
194804-91-6 | 99% | 250mg |
£23.00 | 2022-02-28 | |
| Fluorochem | 037604-1g |
4-Bromo-2,3-difluorobenzoic acid |
194804-91-6 | 99% | 1g |
£39.00 | 2022-02-28 | |
| Fluorochem | 037604-5g |
4-Bromo-2,3-difluorobenzoic acid |
194804-91-6 | 99% | 5g |
£141.00 | 2022-02-28 | |
| Fluorochem | 037604-10g |
4-Bromo-2,3-difluorobenzoic acid |
194804-91-6 | 99% | 10g |
£263.00 | 2022-02-28 | |
| Chemenu | CM160387-5g |
4-Bromo-2,3-difluorobenzoic acid |
194804-91-6 | 95+% | 5g |
$239 | 2021-06-16 | |
| Chemenu | CM160387-10g |
4-Bromo-2,3-difluorobenzoic acid |
194804-91-6 | 95+% | 10g |
$351 | 2021-06-16 |
4-bromo-2,3-difluoro-benzoic acid Suppliers
4-bromo-2,3-difluoro-benzoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-bromo-2,3-difluoro-benzoic acid
Introduction to 4-bromo-2,3-difluoro-benzoic acid (CAS No. 194804-91-6)
4-bromo-2,3-difluoro-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 194804-91-6, is a fluorinated and brominated benzoic acid derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple heteroatoms, which often endows them with unique physicochemical properties and biological activities. The structural features of 4-bromo-2,3-difluoro-benzoic acid, including the electron-withdrawing effects of the fluorine atoms and the electrophilic nature of the bromine substituent, make it a versatile scaffold for designing novel therapeutic agents.
The synthesis of 4-bromo-2,3-difluoro-benzoic acid typically involves multi-step organic transformations, starting from commercially available precursors such as bromobenzene or fluorobenzene derivatives. The introduction of fluorine atoms at the 2 and 3 positions enhances the lipophilicity and metabolic stability of the molecule, while the bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions or other palladium-catalyzed processes. These synthetic strategies have been refined over the years to achieve high yields and purity, making 4-bromo-2,3-difluoro-benzoic acid a readily accessible building block for medicinal chemists.
In recent years, 4-bromo-2,3-difluoro-benzoic acid has been explored as a key intermediate in the development of small-molecule inhibitors targeting various biological pathways. One particularly promising area of research has been its application in designing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. The structural motif of 4-bromo-2,3-difluoro-benzoic acid allows for the optimization of binding interactions with ATP pockets in kinase active sites. For instance, modifications to the carboxylic acid group can be used to enhance hydrogen bonding networks, while the bromine substituent can be leveraged for metal coordination or further derivatization.
Recent studies have highlighted the potential of 4-bromo-2,3-difluoro-benzoic acid derivatives as inhibitors of tyrosine kinases, which are overexpressed in many cancer cell lines. By incorporating additional pharmacophores such as heterocyclic rings or alkyne groups, researchers have been able to fine-tune the potency and selectivity of these inhibitors. Notably, some derivatives have shown preclinical efficacy in tumor models by disrupting aberrant signaling cascades that drive uncontrolled cell growth. The fluorinated aromatic core also contributes to improved pharmacokinetic properties, including enhanced solubility and reduced clearance rates.
Another area where 4-bromo-2,3-difluoro-benzoic acid has found utility is in the development of antiviral agents. The structural rigidity provided by the benzene ring combined with the electron-withdrawing effects of fluorine and bromine atoms makes this compound an attractive scaffold for interfering with viral replication cycles. For example, researchers have designed analogs that target viral proteases or polymerases by mimicking natural substrates or inhibiting key catalytic residues. The versatility of 4-bromo-2,3-difluoro-benzoic acid allows for rapid screening and optimization campaigns to identify lead compounds with favorable antiviral profiles.
The chemical reactivity of 4-bromo-2,3-difluoro-benzoic acid also makes it a valuable tool in material science applications. Its ability to undergo various coupling reactions enables the synthesis of complex polymers and functional materials with tailored properties. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl groups at different positions on the benzene ring, leading to conjugated polymers with applications in organic electronics. Additionally, its carboxylic acid functionality can be used to form esters or amides, expanding its utility in polymer chemistry.
From a computational chemistry perspective, 4-bromo-2,3-difluoro-benzoic acid has been extensively studied to understand its electronic structure and intermolecular interactions. Advanced computational methods such as density functional theory (DFT) have been used to predict molecular orbitals and energy landscapes, providing insights into how modifications to its structure might influence biological activity. These theoretical studies complement experimental efforts by offering rationalizations for observed trends in potency and selectivity.
The future prospects for 4-bromo-2,3-difluoro-benzoic acid are vast and multifaceted. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this will remain indispensable tools for medicinal chemists. Ongoing research aims to expand their applications into areas such as immunotherapy and neurodegenerative diseases by identifying novel biological targets and developing innovative synthetic strategies.
In conclusion,4-bromo-2,3-difluoro-benzoic acid (CAS No. 194804-91-6) is a structurally intriguing compound with broad utility across multiple disciplines. Its unique combination of electronic and steric properties makes it an ideal candidate for designing bioactive molecules with therapeutic potential. As our understanding of molecular interactions deepens and synthetic methodologies advance,the role of this compound is expected to grow even further,driving innovation in both academic research and industrial applications.
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